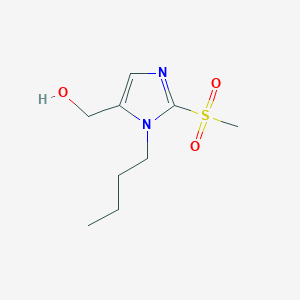
6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine
Übersicht
Beschreibung
“6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 959696-44-7 . It has a molecular weight of 221.31 and its IUPAC name is 6-(4-isopropylpiperazin-1-yl)pyrimidin-4-amine . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines were prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . The process involved N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst . This yielded 4-(1H-imidazol-1-yl) benzaldehyde, which was then treated with substituted acetophenones to yield corresponding chalcones . Each chalcone was further reacted with guanidine hydrochloride to result in the title compounds .Molecular Structure Analysis
The InChI code for the compound is 1S/C11H19N5/c1-9(2)15-3-5-16(6-4-15)11-7-10(12)13-8-14-11/h7-9H,3-6H2,1-2H3,(H2,12,13,14) . This indicates the presence of an isopropyl group attached to a piperazine ring, which is further attached to a pyrimidine ring with an amine group .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 221.31 . The InChI code for the compound is 1S/C11H19N5/c1-9(2)15-3-5-16(6-4-15)11-7-10(12)13-8-14-11/h7-9H,3-6H2,1-2H3,(H2,12,13,14) .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
The pyranopyrimidine core, closely related to 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine, is a key precursor in the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been utilized for the synthesis of substituted pyranopyrimidine scaffolds through one-pot multicomponent reactions. These catalysts offer advantages in terms of mechanism, recyclability, and the development of lead molecules for further pharmacological studies (Parmar, Vala, & Patel, 2023).
Pharmacological Activities
Pyrimidine derivatives, including 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine, exhibit a wide range of pharmacological activities. They are considered promising scaffolds for the development of new biologically active compounds due to their antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The structure-activity relationship (SAR) of pyrimidine structures is crucial for designing compounds with desired pharmacological activities (Chiriapkin, 2022).
Anti-inflammatory Applications
Recent research developments highlight the anti-inflammatory activities of pyrimidine derivatives, attributing their effects to the inhibition of key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. Pyrimidines have been shown to exhibit potent anti-inflammatory effects, providing a basis for the development of new anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).
Anti-Alzheimer's Applications
The pyrimidine scaffold has shown promise in the development of anti-Alzheimer's agents due to its nonpoisonous nature and ease of synthesis. Research focuses on leveraging the SAR-based approach to advance the pharmacological properties of pyrimidine derivatives as therapeutic agents for neurological disorders, especially Alzheimer's disease (Das et al., 2021).
Zukünftige Richtungen
The future directions for “6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine” could involve further exploration of its potential biological activities, given that similar compounds have shown promising results in phosphodiesterase (PDE) inhibition and antimicrobial activities . Further studies could also focus on its safety profile and potential applications in various fields.
Eigenschaften
IUPAC Name |
6-(4-propan-2-ylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-9(2)15-3-5-16(6-4-15)11-7-10(12)13-8-14-11/h7-9H,3-6H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNNGYLUBQVWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=NC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate](/img/structure/B3175772.png)


![4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3175799.png)




![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B3175840.png)
